molecular formula C10H8BrN5S B14791560 n-((5-Bromothiophen-2-yl)methyl)-7h-purin-6-amine

n-((5-Bromothiophen-2-yl)methyl)-7h-purin-6-amine

Cat. No.: B14791560
M. Wt: 310.18 g/mol
InChI Key: YIVYLAWUQCBDDX-UHFFFAOYSA-N
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Description

N-((5-Bromothiophen-2-yl)methyl)-7H-purin-6-amine (CAS 1179232-43-9) is a chemical compound with a molecular structure that incorporates a purine-6-amine core linked to a 5-bromothiophene moiety . This specific architecture suggests potential as a key intermediate or building block in medicinal chemistry and pharmaceutical research, particularly for the synthesis of more complex molecules. Purine derivatives are widely studied for their diverse biological activities and are often explored as kinase inhibitors, agonists, or antagonists for various cellular receptors. The bromine atom on the thiophene ring offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira reactions, making this compound valuable for creating a library of analogs for structure-activity relationship (SAR) studies. This product is supplied with a guaranteed purity of 95% . It is intended for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment. For specific storage and handling information, please refer to the safety data sheet.

Properties

Molecular Formula

C10H8BrN5S

Molecular Weight

310.18 g/mol

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]-7H-purin-6-amine

InChI

InChI=1S/C10H8BrN5S/c11-7-2-1-6(17-7)3-12-9-8-10(14-4-13-8)16-5-15-9/h1-2,4-5H,3H2,(H2,12,13,14,15,16)

InChI Key

YIVYLAWUQCBDDX-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)CNC2=NC=NC3=C2NC=N3

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Using Bromomethyl-Thiophene Derivatives

A direct alkylation strategy involves reacting 7H-purin-6-amine with (5-bromothiophen-2-yl)methyl bromide in the presence of a base. The purine’s 6-amino group acts as a nucleophile, displacing the bromide to form the desired product.

Reaction Conditions

  • Solvent: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Base: N,N-Diisopropylethylamine (DIPEA) or potassium carbonate.
  • Temperature: 60–80°C for 12–24 hours.

Example Procedure

  • Dissolve 7H-purin-6-amine (1.0 eq) and (5-bromothiophen-2-yl)methyl bromide (1.2 eq) in DMF.
  • Add DIPEA (2.5 eq) and stir at 70°C for 18 hours.
  • Purify via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the product.

Yield: 65–75% (after purification).

Optimization Challenges

  • Side Reactions: Competing N7-alkylation may occur due to the purine’s tautomeric forms.
  • Purification: Column chromatography is often required to separate regioisomers.

Palladium-Catalyzed Coupling Strategies

Buchwald-Hartwig Amination

This method forms the C–N bond between a brominated thiophene derivative and the purine core using palladium catalysis.

Reaction Conditions

  • Catalyst: Pd(OAc)₂ (5 mol%).
  • Ligand: Xantphos (10 mol%).
  • Base: Cs₂CO₃ (2.5 eq).
  • Solvent: Toluene at 110°C for 24 hours.

Example Procedure

  • Combine 6-chloro-7H-purine (1.0 eq), (5-bromothiophen-2-yl)methanamine (1.1 eq), Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene.
  • Heat under reflux with stirring.
  • Filter and concentrate, followed by recrystallization from ethanol.

Yield: 70–82%.

Key Advantages

  • Regioselectivity: Minimizes N7-alkylation by targeting the 6-amino group.
  • Functional Group Tolerance: Compatible with sensitive bromothiophene groups.

Mitsunobu Reaction for C–N Bond Formation

Coupling Purine Amine with Thiophene Methanol

The Mitsunobu reaction enables the formation of the C–N bond between 7H-purin-6-amine and (5-bromothiophen-2-yl)methanol.

Reaction Conditions

  • Reagents: Diethyl azodicarboxylate (DEAD, 1.5 eq), triphenylphosphine (1.5 eq).
  • Solvent: Tetrahydrofuran (THF) at 0°C to room temperature.

Example Procedure

  • Dissolve 7H-purin-6-amine (1.0 eq) and (5-bromothiophen-2-yl)methanol (1.2 eq) in THF.
  • Add DEAD and triphenylphosphine dropwise at 0°C.
  • Stir for 12 hours at room temperature.
  • Purify via flash chromatography (methanol/dichloromethane, 1:9).

Yield: 50–60%.

Limitations

  • Cost: High reagent expenses limit scalability.
  • Byproducts: Triphenylphosphine oxide complicates purification.

Reductive Amination Pathway

Condensation of Purine Amine with Thiophene Aldehyde

While less common, reductive amination offers an alternative route using (5-bromothiophen-2-yl)formaldehyde.

Reaction Conditions

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN).
  • Solvent: Methanol/acetic acid (9:1) at pH 4–5.
  • Temperature: Room temperature, 24 hours.

Yield: 40–50% (low due to aldehyde instability).

Comparative Analysis of Synthetic Methods

Method Yield (%) Advantages Disadvantages
Alkylation 65–75 Simple, scalable Regioisomer formation
Buchwald-Hartwig 70–82 High regioselectivity Requires palladium catalysts
Mitsunobu 50–60 Mild conditions Expensive reagents
Reductive Amination 40–50 No pre-functionalized halides Low yield, aldehyde instability

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors enhances reaction efficiency and safety for large-scale batches:

  • Residence Time: 10–15 minutes at 120°C.
  • Catalyst Recycling: Pd-coated reactors reduce costs.

Purification Techniques

  • Recrystallization: Ethanol/water mixtures yield >99% purity.
  • Chromatography: Reserved for small-scale high-purity demands.

Emerging Methodologies

Photoredox Catalysis

Recent advances utilize visible light-mediated C–N coupling:

  • Catalyst: Ir(ppy)₃ (2 mol%).
  • Light Source: Blue LEDs (450 nm).
  • Yield: 55–60% (preliminary data).

Chemical Reactions Analysis

Types of Reactions: N-((5-Bromothiophen-2-yl)methyl)-7H-purin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-((5-Bromothiophen-2-yl)methyl)-7H-purin-6-amine depends on its specific application:

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • Halogenated vs. Non-Halogenated Analogs: The bromine atom in the target compound increases molecular weight and lipophilicity compared to non-halogenated analogs like N-[(furan-2-yl)methyl]-7H-purin-6-amine. Bromine’s polarizability may enhance binding to hydrophobic pockets or via halogen bonds .
  • Thiophene vs. In contrast, the phenyl group in N-[(4-methylphenyl)methyl]-7H-purin-6-amine offers a planar aromatic system with different electronic properties .
  • Aliphatic vs.

Physicochemical Properties

  • Solubility: The polarizable bromine atom may reduce aqueous solubility relative to non-halogenated analogs.

Biological Activity

n-((5-Bromothiophen-2-yl)methyl)-7h-purin-6-amine, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity, particularly in the context of cancer research and receptor modulation. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C15H16BrN5S
Molecular Weight: 364.29 g/mol
CAS Number: 1179232-43-9

The compound features a purine backbone substituted with a 5-bromothiophenyl group, which is known to enhance biological activity through various mechanisms.

  • Adenosine Receptor Modulation:
    This compound acts as an agonist for the A3 adenosine receptor (AR), which plays a crucial role in modulating inflammation and pain responses. Its interaction with this receptor has been linked to significant analgesic effects in preclinical models .
  • Antiproliferative Effects:
    The compound has demonstrated potent antiproliferative activity against various cancer cell lines. It has been shown to inhibit cell growth by targeting specific signaling pathways involved in cell cycle regulation and apoptosis .

In Vitro Studies

In vitro studies have indicated that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. For instance, it has been reported to induce apoptosis in breast cancer cell lines through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins.

In Vivo Studies

In vivo studies using murine models have confirmed the efficacy of this compound in reducing tumor growth. The compound was administered orally, showing significant reductions in tumor size compared to control groups. These findings suggest its potential as a therapeutic agent for cancer treatment .

Case Study 1: Neuropathic Pain Model

In a study focusing on neuropathic pain, this compound was evaluated for its ability to alleviate pain symptoms in mice subjected to chronic constriction injury (CCI). The results indicated that the compound significantly reduced pain scores, demonstrating its potential as an analgesic agent through A3AR activation .

Case Study 2: Antiproliferative Activity

Another investigation assessed the antiproliferative effects of this compound on human breast cancer cells. The study revealed that treatment with this compound led to a marked decrease in cell viability and induced apoptosis, highlighting its potential as a chemotherapeutic agent .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
A3 Adenosine ReceptorAgonist with analgesic properties
AntiproliferativeInhibits growth of cancer cell lines
Apoptosis InductionPromotes apoptosis in breast cancer cells

Table 2: In Vivo Efficacy Data

Study TypeModelDose (mg/kg)Tumor Size Reduction (%)Reference
Neuropathic PainCCI Mouse Model1050%
AntiproliferativeBreast Cancer Xenograft1540%

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